Solanone

Übersicht

Beschreibung

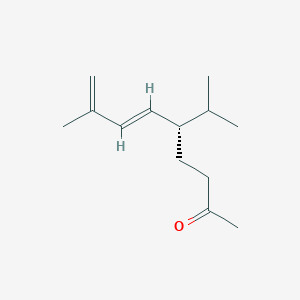

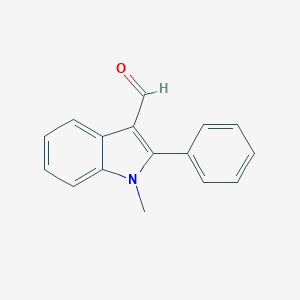

Solanone is an unsaturated ketone, an organic chemical used as a fragrance . It was discovered in 1967 by Johnson and Nicholson, American tobacconists . It is naturally present in tobacco leaves . As the extraction of natural product is expensive, it is currently being mostly manufactured synthetically . It is also found in blackcurrant buds .

Synthesis Analysis

Chemical synthesis of solanesol, a compound related to solanone, is difficult . Therefore, solanesol is primarily extracted from solanaceous crops, particularly tobacco leaves . Solanesol is widely used in the pharmaceutical industry as an intermediate for the synthesis of ubiquinone drugs, such as coenzyme Q10 and vitamin K2 .Molecular Structure Analysis

Solanone has a molecular formula of C13H22O . Its average mass is 194.313 Da and its monoisotopic mass is 194.167068 Da .Chemical Reactions Analysis

Solanesol, a compound related to solanone, has strong bioactivities and is susceptible to oxidation, addition, rearrangement, and dehydrogenation reactions . Its stability is poor, and its structure can be easily altered under acidic and alkaline conditions .Physical And Chemical Properties Analysis

Solanone is an unsaturated ketone . It has a chemical formula of C13H22O and a molar mass of 194.31 g/mol .Wissenschaftliche Forschungsanwendungen

Aroma Substance in Tobacco

Solanone is a key aroma substance in tobacco. Research has explored its basic characters, chemosynthesis in tobacco, and its degraded products. Variations in solanone content among different genotypes and ecological areas of flue-cured tobacco have been studied, highlighting its significance in tobacco aroma and quality (Niu Hui-wei, 2009).

Role in Insect Communication

(R)-Solanone has been identified as a female-specific compound in the scale insect Aulacaspis murrayae Takahashi. It functions as a sex pheromone component, attracting males in bioassays, demonstrating its biological importance in insect communication (H. Ho et al., 2014).

Anticancer Potential

Solanone's potential for anticancer applications has been indicated in the context of Withania somnifera, a medicinal plant. This plant, part of the Solanaceae family, contains various bioactive compounds, including withanolides and withaferins, which have shown effectiveness against different cancer cell lines (M. Rai et al., 2016).

Chemical Constituents of Tobacco

Studies have isolated specific chemical constituents from tobacco leaves, including S-(−)-2-Isopropyl-5-oxohexanoic acid, derived from solanone. This research helps in understanding the chemical makeup and potential applications of solanone in tobacco and other related products (T. Fukuzumi et al., 1967).

Soil and Tobacco Leaf Chemistry

The relationship between soil chemical properties and solanone content in tobacco leaves has been investigated. Factors like soil organic matter, nitrogen content, and total potassium content significantly influence solanone content in tobacco, providing insights into agricultural practices for tobacco cultivation (Ye Xie, 2014).

Eigenschaften

IUPAC Name |

(5S,6E)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6+/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDRXUSSKFWCFA-CFNZNRNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)C)C=CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CCC(=O)C)/C=C/C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025643 | |

| Record name | Solanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Solanone | |

CAS RN |

1937-54-8 | |

| Record name | Solanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/233MY0C8V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)

![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)